(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol
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Overview
Description
The compound (2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol is a complex organic molecule with significant implications in various scientific fields. This compound is characterized by its intricate structure, which includes a purine base linked to a sugar moiety, and a methoxyphenyl group. Its unique configuration makes it a subject of interest in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the introduction of the methoxyphenyl group through a series of substitution reactions. The final steps involve the attachment of the sugar moiety and the hydroxymethyl group under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and high-throughput techniques to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield, often involving the use of catalysts and specific reaction conditions tailored to the compound’s unique structure.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to alter its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce various functional groups to the methoxyphenyl moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its interactions with enzymes and nucleic acids. Its purine base makes it a candidate for investigating DNA and RNA binding properties, as well as its potential as an inhibitor of specific enzymes.
Medicine
Medically, the compound is explored for its potential therapeutic applications. Its ability to interact with biological macromolecules suggests it could be used in the development of new drugs, particularly in the treatment of diseases involving purine metabolism or signaling pathways.
Industry
In the industrial sector, the compound’s unique properties make it useful in the development of new materials and chemical processes. Its stability and reactivity are leveraged in various applications, from pharmaceuticals to advanced materials.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, affecting their structure and function. The methoxyphenyl group may interact with proteins, altering their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached.
2-Methoxyadenosine: A derivative of adenosine with a methoxy group, similar to the methoxyphenyl group in the compound.
Uniqueness
The uniqueness of (2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol lies in its combination of a purine base with a methoxyphenyl group and a sugar moiety. This specific configuration imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H23N5O5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O5/c1-19(27)15(26)13(8-25)29-18(19)24-10-23-14-16(21-9-22-17(14)24)20-7-11-4-3-5-12(6-11)28-2/h3-6,9-10,13,15,18,25-27H,7-8H2,1-2H3,(H,20,21,22)/t13-,15-,18-,19-/m1/s1 |
InChI Key |
KRVFDWFGKAONJR-SVYNMNNPSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)OC)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)OC)CO)O)O |
Origin of Product |
United States |
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